N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Description
This compound is a sulfonamide derivative featuring a benzoxazepine core fused with a partially hydrogenated naphthalene moiety. Its molecular formula is C23H26N2O4S (molecular weight: ~428.5 g/mol). The structure includes a 5,6,7,8-tetrahydronaphthalene-2-sulfonamide group attached to the 7-position of the benzoxazepine scaffold, which is further substituted with ethyl and dimethyl groups at the 5- and 3,3-positions, respectively.
Properties
IUPAC Name |
N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4S/c1-4-25-20-14-18(10-12-21(20)29-15-23(2,3)22(25)26)24-30(27,28)19-11-9-16-7-5-6-8-17(16)13-19/h9-14,24H,4-8,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGFLQBNZHXLATD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC4=C(CCCC4)C=C3)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity based on current research findings.
Chemical Structure and Properties
The compound is characterized by its unique molecular structure that includes a sulfonamide group and a tetrahydronaphthalene moiety. Its molecular formula is , with a molecular weight of approximately 484.5 g/mol . The structural features suggest potential interactions with various biological targets.
The biological activity of this compound is primarily linked to its ability to inhibit specific signaling pathways associated with cell proliferation and survival. Similar compounds have shown efficacy against resistant cancer cell lines by disrupting critical pathways involved in tumor growth . The inhibition of receptor-interacting protein kinase 1 (RIPK1) has been particularly noted, as it plays a significant role in inflammatory responses and cell death pathways .
Anticancer Activity
Research indicates that N-(5-ethyl-3,3-dimethyl-4-oxo) derivatives exhibit significant anticancer properties. For instance:
- In vitro studies : Compounds similar to this sulfonamide have demonstrated the ability to inhibit cancer cell proliferation with IC50 values in the nanomolar range .
- Mechanistic studies : These compounds may induce apoptosis in cancer cells through the inhibition of critical kinases involved in survival signaling .
Antimicrobial Properties
The sulfonamide moiety is known for its antibacterial properties. Preliminary studies suggest that this compound may also possess antimicrobial activity against various pathogens .
Case Studies and Research Findings
Comparison with Similar Compounds
Substituent Variations in Benzoxazepine Derivatives
The following table summarizes key structural and molecular differences between the target compound and its analogs:
Key Observations:
Sulfonamide vs. Benzamide : The sulfonamide group (present in the target and naphthalene analog) is more acidic than the benzamide group (in the difluorobenzamide derivative), which may influence protein-binding interactions .
Fluorine Substitution : The 3,4-difluorobenzamide derivative leverages fluorine’s electronegativity to enhance metabolic stability and binding affinity to hydrophobic pockets .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
The compound’s synthesis typically involves multi-step reactions, such as coupling sulfonamide derivatives with functionalized benzooxazepine intermediates. A common approach involves reacting 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride with a substituted benzooxazepine amine under basic conditions (e.g., triethylamine or pyridine) to neutralize HCl byproducts . Optimization strategies include:
- Catalytic systems: KF-alumina catalysts (used in analogous benzo-fused heterocycles) improve yields in cyclization steps .
- Solvent selection: Polar aprotic solvents (e.g., DMF) enhance reaction efficiency by stabilizing intermediates .
- Temperature control: Room-temperature reactions minimize side-product formation in sensitive steps .
Q. How can structural characterization be rigorously validated for this compound?
Use a combination of analytical techniques:
- NMR spectroscopy: Assign peaks using 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals from the benzooxazepine and tetrahydronaphthalene moieties .
- Mass spectrometry (HRMS): Confirm molecular formula and purity (>95%) via exact mass analysis .
- X-ray crystallography: Resolve stereochemical ambiguities in the oxazepine ring and sulfonamide linkage (applied to structurally related compounds) .
Q. What preliminary biological screening methods are suitable for evaluating its bioactivity?
Initial assays should focus on target-agnostic screens:
- Antimicrobial activity: Follow protocols for analogous sulfonamide derivatives, testing against Gram-positive/negative bacteria and fungi using broth microdilution (MIC determination) .
- Enzyme inhibition: Screen against kinases or proteases using fluorometric/colorimetric substrates .
- Cytotoxicity: Employ MTT assays on human cell lines (e.g., HEK293) to assess baseline toxicity .
Advanced Research Questions
Q. How can mechanistic studies elucidate the compound’s mode of action in enzyme inhibition?
Combine experimental and computational approaches:
- Kinetic assays: Determine inhibition constants (Ki) via Lineweaver-Burk plots to classify competitive/non-competitive binding .
- Molecular docking: Use software like AutoDock Vina to model interactions between the sulfonamide group and catalytic residues (e.g., ATP-binding pockets in kinases) .
- Isothermal titration calorimetry (ITC): Quantify binding thermodynamics and stoichiometry .
Q. How should researchers address contradictions between computational predictions and experimental bioactivity data?
Methodological steps include:
- Revisiting force fields: Adjust parameters in docking simulations to account for flexible binding pockets or protonation states .
- Solvent effects: Replicate physiological conditions (e.g., PBS buffer) in assays, as computational models often assume vacuum or implicit solvent .
- Orthogonal validation: Use surface plasmon resonance (SPR) or NMR titration to confirm binding interactions independently .
Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
Advanced formulation approaches:
- Salt formation: Introduce counterions (e.g., sodium, hydrochloride) to improve aqueous solubility .
- Nanoparticle encapsulation: Utilize lipid-based carriers or polymeric nanoparticles to enhance permeability across biological barriers .
- Prodrug design: Modify the sulfonamide group with enzymatically cleavable protecting groups (e.g., acetyl) .
Q. How can AI-driven tools enhance synthesis or property prediction for derivatives?
Integrate AI workflows into research pipelines:
- Retrosynthesis planning: Platforms like IBM RXN for Chemistry propose viable synthetic routes for novel derivatives .
- Property prediction: Train machine learning models on PubChem data to predict logP, solubility, or toxicity profiles .
- Process automation: Implement robotic platforms for high-throughput screening of reaction conditions (e.g., temperature, catalyst loadings) .
Q. What experimental designs resolve stereochemical uncertainties in the oxazepine ring?
Employ stereoselective synthesis and advanced analytics:
- Chiral chromatography: Separate enantiomers using columns with cellulose-based stationary phases .
- Circular dichroism (CD): Correlate spectral signatures with absolute configuration .
- Asymmetric catalysis: Use chiral catalysts (e.g., BINOL-derived phosphates) in key cyclization steps .
Data Analysis & Theoretical Frameworks
Q. How to statistically analyze dose-response data for non-linear inhibition patterns?
Apply specialized models:
- Four-parameter logistic (4PL) curve fitting: Account for asymmetrical response slopes using tools like GraphPad Prism .
- Hill coefficient analysis: Interpret cooperativity or allosteric effects in enzyme inhibition .
- Bootstrap resampling: Estimate confidence intervals for IC50 values in small datasets .
Q. What theoretical frameworks guide structure-activity relationship (SAR) studies?
Align SAR with established biochemical principles:
- Hammett substituent constants: Quantify electronic effects of substituents on the benzooxazepine ring .
- Molecular topology: Map spatial arrangements of functional groups to bioactivity using QSAR models .
- Free-energy perturbation (FEP): Simulate ligand-protein binding energetics to prioritize synthetic targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
